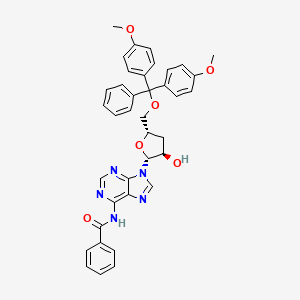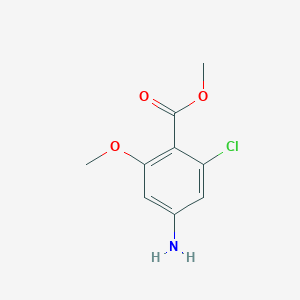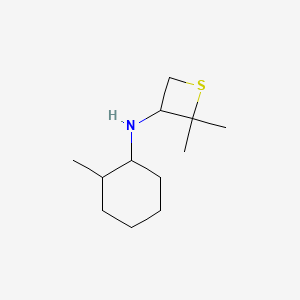
N6-Benzoyl-5'-O-(dimethoxytrityl)-3'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine is a modified nucleoside analog. It is primarily used in the synthesis of oligonucleotides and has applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its stability and ability to protect nucleosides during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine involves multiple steps. The starting material is typically adenosine, which undergoes benzoylation at the N6 position to form N6-Benzoyladenosine. This intermediate is then subjected to dimethoxytritylation at the 5’-hydroxyl group to yield N6-Benzoyl-5’-O-(dimethoxytrityl)adenosine. Finally, the 3’-hydroxyl group is deoxygenated to produce N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dichloromethane and acetonitrile, and reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Analyse Chemischer Reaktionen
Types of Reactions
N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the benzoyl or dimethoxytrityl groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium carbonate are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine derivatives with additional functional groups, while reduction can lead to the removal of protective groups .
Wissenschaftliche Forschungsanwendungen
N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of oligonucleotides and as a building block for more complex molecules.
Biology: The compound is utilized in the study of nucleic acid interactions and as a probe in molecular biology experiments.
Industry: The compound is used in the production of synthetic DNA and RNA for various industrial applications
Wirkmechanismus
The mechanism of action of N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine involves its incorporation into nucleic acids. The compound can act as a chain terminator during DNA synthesis, thereby inhibiting the replication of viral or cancerous cells. It targets specific enzymes involved in nucleic acid synthesis and can induce apoptosis in malignant cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N6-Benzoyl-5’-O-(dimethoxytrityl)-2’-deoxyadenosine
- N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-O-(2-methoxyethyl)adenosine
- N6-Benzoyl-5’-O-(dimethoxytrityl)-2’-fluoro-2’-deoxyadenosine
Uniqueness
N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine is unique due to its specific structural modifications, which confer stability and protect the nucleoside during chemical reactions. This makes it particularly useful in oligonucleotide synthesis and other applications where stability is crucial .
Eigenschaften
Molekularformel |
C38H35N5O6 |
|---|---|
Molekulargewicht |
657.7 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-31-21-32(44)37(49-31)43-24-41-33-34(39-23-40-35(33)43)42-36(45)25-9-5-3-6-10-25/h3-20,23-24,31-32,37,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32+,37+/m0/s1 |
InChI-Schlüssel |
MLTMJWMWEVDUAV-FNLMIIKUSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)





![5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12939508.png)
![(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12939514.png)
![N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide](/img/structure/B12939517.png)
